2-Formamidobutanedioic acid

Beschreibung

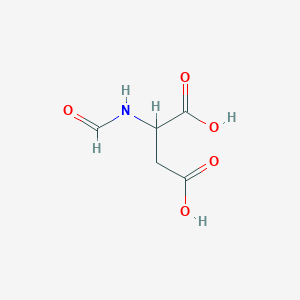

2-Formamidobutanedioic acid (IUPAC name: 2-(formamido)butanedioic acid) is a derivative of butanedioic acid (succinic acid), where a formamido (-NHCHO) group substitutes the hydrogen atom at the second carbon of the four-carbon dicarboxylic acid backbone. Its molecular formula is C₅H₇NO₅, with a molecular weight of 177.12 g/mol.

Eigenschaften

IUPAC Name |

2-formamidobutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO5/c7-2-6-3(5(10)11)1-4(8)9/h2-3H,1H2,(H,6,7)(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUUQXIFCBBFDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-formamidobutanedioic acid typically involves the formylation of L-aspartic acid. One common method is the reaction of L-aspartic acid with formic acid and acetic anhydride under controlled conditions. The reaction proceeds as follows:

- L-aspartic acid is dissolved in formic acid.

- Acetic anhydride is added dropwise to the solution while maintaining the temperature below 10°C.

- The reaction mixture is stirred for several hours until the reaction is complete.

- The product is then isolated by precipitation and purified by recrystallization.

Industrial Production Methods

Industrial production of (2S)-2-formamidobutanedioic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-formamidobutanedioic acid can undergo various chemical reactions, including:

Oxidation: The formamide group can be oxidized to form a carboxylic acid group.

Reduction: The formamide group can be reduced to form an amine group.

Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and alkyl halides.

Major Products Formed

Oxidation: The major product is (2S)-2-carboxybutanedioic acid.

Reduction: The major product is (2S)-2-aminobutanedioic acid.

Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-2-formamidobutanedioic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the biosynthesis of various amino acids and peptides.

Medicine: It has potential therapeutic applications due to its role in metabolic pathways and enzyme interactions.

Industry: It is used in the production of biodegradable polymers and as a chelating agent in metal ion removal processes.

Wirkmechanismus

The mechanism of action of (2S)-2-formamidobutanedioic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, such as aspartate aminotransferase. The formamide group can also participate in hydrogen bonding and electrostatic interactions with molecular targets, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-formamidobutanedioic acid with structurally related compounds, focusing on molecular properties, functional groups, and applications.

2-Hydroxy-2-methylbutanedioic Acid (CAS 597-44-4)

- Molecular Formula : C₅H₈O₅

- Molecular Weight : 148.11 g/mol

- Functional Groups : Two carboxylic acids, one hydroxyl (-OH), one methyl (-CH₃).

- Key Differences : The hydroxyl and methyl groups introduce steric hindrance and reduce acidity compared to this compound. This compound is used in chelating agents and polymer synthesis .

2-Amino-2-methylbutanoic Acid (CAS 595-39-1)

- Molecular Formula: C₅H₁₁NO₂

- Molecular Weight : 117.15 g/mol

- Functional Groups: One carboxylic acid, one amino (-NH₂), one methyl.

- Key Differences: The absence of a second carboxylic acid and the presence of an amino group make this a branched-chain amino acid analog. It is utilized in peptide synthesis and metabolic studies .

2-Oxobutanoic Acid (CAS 600-18-0)

- Molecular Formula : C₄H₆O₃

- Molecular Weight : 102.09 g/mol

- Functional Groups : One carboxylic acid, one ketone (-C=O).

- Key Differences : The ketone group enhances reactivity in nucleophilic addition reactions, contrasting with the amide group’s stability in this compound. It is employed in ketoacidosis research and flavoring agents .

3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic Acid (CAS 1161713-40-1)

- Molecular Formula: C₉H₁₅NO₄

- Molecular Weight : 201.22 g/mol

- Functional Groups : One carboxylic acid, one hydroxyl, one formamido, one cyclopropyl.

- This compound may serve as a precursor for antibiotics or protease inhibitors .

Data Table: Comparative Analysis of this compound and Analogs

Research Findings and Implications

- Reactivity: The formamido group in this compound likely confers resistance to hydrolysis compared to esters or ketones, as seen in 2-oxobutanoic acid .

- Solubility: The dual carboxylic acid groups enhance water solubility relative to mono-carboxylic analogs like 2-amino-2-methylbutanoic acid .

- Biological Activity : Cyclopropyl-containing analogs (e.g., CAS 1161713-40-1) demonstrate enhanced bioactivity due to structural rigidity, suggesting that this compound could be modified similarly for drug design .

Biologische Aktivität

2-Formamidobutanedioic acid, also known as 2-formamido-4-butyric acid, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molar Mass : 172.14 g/mol

- Structure : The compound features a butanedioic acid backbone with a formamide group, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Similar to butyrate, this compound may act as a histone deacetylase (HDAC) inhibitor, leading to altered gene expression and cellular responses.

- G-Protein Coupled Receptors (GPCRs) : It may interact with various GPCRs, influencing metabolic pathways and inflammatory responses.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

1. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammation by inhibiting pro-inflammatory cytokines. This effect is crucial in conditions like ulcerative colitis and other inflammatory diseases.

2. Antimicrobial Properties

The compound has shown promise in inhibiting the growth of certain bacterial strains, suggesting potential applications in treating infections.

3. Anticancer Activity

Preliminary data suggest that this compound may induce apoptosis in cancer cells while promoting the proliferation of healthy cells, similar to other short-chain fatty acids.

Study 1: Inhibition of Colonic Inflammation

A study investigated the effects of this compound on colonic inflammation in animal models. The results demonstrated significant reductions in inflammatory markers and improved histological scores compared to controls.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Inflammatory Cytokines (pg/mL) | 150 ± 20 | 75 ± 10 |

| Histological Score | 3.5 ± 0.5 | 1.5 ± 0.3 |

Study 2: Antimicrobial Efficacy

In vitro tests were conducted to evaluate the antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1.0 |

Q & A

Basic Research Questions

Q. What are the established spectroscopic methods for characterizing 2-Formamidobutanedioic acid, and how should researchers validate their findings?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, complemented by infrared (IR) spectroscopy for functional group identification. Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Ensure calibration with reference compounds and replicate measurements to address instrumental variability .

Q. How can researchers optimize synthesis protocols for this compound to improve yield and purity?

- Methodological Answer : Systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using a design-of-experiments (DoE) approach. Monitor purity via HPLC and track yield gravimetrically. Compare results with literature benchmarks, and employ crystallization or column chromatography for purification .

Q. What are the key challenges in isolating this compound from complex reaction mixtures?

- Methodological Answer : Address solubility differences using pH-dependent extraction (e.g., acid-base partitioning). Confirm isolation efficiency via thin-layer chromatography (TLC) and quantify using UV-Vis spectroscopy. Document solvent selection and temperature effects on separation efficacy .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported thermodynamic stability data for this compound across studies?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) under standardized conditions (heating rate, atmosphere). Compare degradation profiles with published data, accounting for polymorphic forms or hydration states. Perform statistical meta-analysis to identify outliers and systemic errors .

Q. What experimental frameworks are recommended for studying the compound’s reactivity in biological systems?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition studies) with controlled pH and temperature. Validate results with isotopic labeling or kinetic isotope effects (KIEs). Employ computational modeling (DFT or MD simulations) to predict reaction pathways and correlate with empirical data .

Q. How can researchers design robust studies to investigate the compound’s role in metabolic pathways?

- Methodological Answer : Integrate tracer-based metabolomics (e.g., ¹³C-labeled substrates) with LC-MS/MS profiling. Use knockout cell lines or enzymatic inhibitors to isolate specific pathway interactions. Replicate findings across multiple biological models and apply false discovery rate (FDR) corrections to minimize Type I errors .

Methodological Considerations

- Data Contradiction Analysis : When conflicting data arise, prioritize reproducibility by standardizing protocols (e.g., ISO guidelines) and reporting raw data with error margins. Use Bland-Altman plots or Cohen’s kappa for inter-study consistency checks .

- Experimental Design : Align hypotheses with measurable variables (e.g., reaction yield, spectroscopic peaks). For multi-site studies, define shared protocols and centralize data validation to reduce inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.